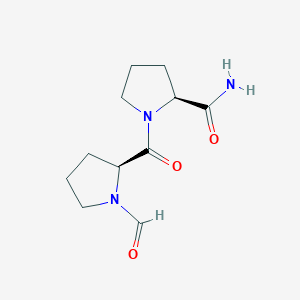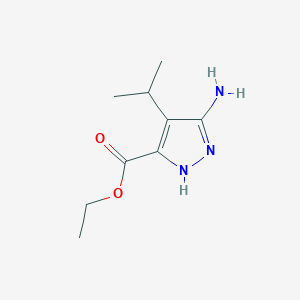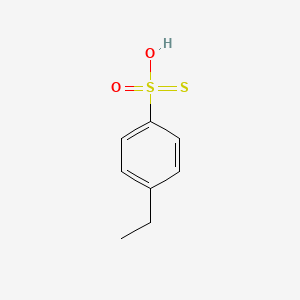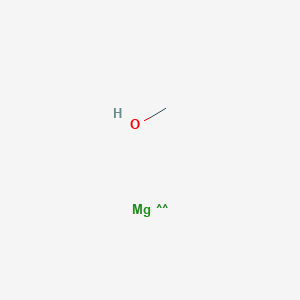![molecular formula C14H16O5 B12518075 Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato CAS No. 695216-03-6](/img/structure/B12518075.png)
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl groups and a but-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxyisophthalic acid with but-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial-scale synthesis may also employ alternative catalysts to reduce costs and improve environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-2-en-1-yloxy group to a single bond, forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be introduced using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of halogen atoms to the benzene ring.
Applications De Recherche Scientifique
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylate
- Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxamide
Uniqueness
Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato is unique due to its specific substitution pattern on the benzene ring and the presence of the but-2-en-1-yloxy group
Propriétés
Numéro CAS |
695216-03-6 |
|---|---|
Formule moléculaire |
C14H16O5 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
dimethyl 5-but-2-enoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H16O5/c1-4-5-6-19-12-8-10(13(15)17-2)7-11(9-12)14(16)18-3/h4-5,7-9H,6H2,1-3H3 |
Clé InChI |
PHRBUTYBMIJSCT-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)

![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)

![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)


![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)

